Methyl 1,4'-bipiperidine-3-carboxylate 2hcl
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Overview
Description
Methyl 1,4’-bipiperidine-3-carboxylate 2hcl is a chemical compound with the molecular formula C12H22N2O2. It is a derivative of bipiperidine, a bicyclic structure consisting of two piperidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4’-bipiperidine-3-carboxylate 2hcl typically involves the reaction of piperidine derivatives under specific conditions. One common method includes the esterification of 1,4’-bipiperidine-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of Methyl 1,4’-bipiperidine-3-carboxylate 2hcl may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4’-bipiperidine-3-carboxylate 2hcl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted bipiperidine derivatives
Scientific Research Applications
Methyl 1,4’-bipiperidine-3-carboxylate 2hcl has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Researchers use it to study the interactions of piperidine derivatives with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1,4’-bipiperidine-3-carboxylate 2hcl involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1’-methyl-1,4’-bipiperidine-3-carboxylic acid dihydrochloride
- Methyl [1,4’-bipiperidine]-4-carboxylate 2HCl
Uniqueness
Properties
Molecular Formula |
C12H24Cl2N2O2 |
---|---|
Molecular Weight |
299.23 g/mol |
IUPAC Name |
methyl 1-piperidin-4-ylpiperidine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C12H22N2O2.2ClH/c1-16-12(15)10-3-2-8-14(9-10)11-4-6-13-7-5-11;;/h10-11,13H,2-9H2,1H3;2*1H |
InChI Key |
RWHMTCOEUCPNRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN(C1)C2CCNCC2.Cl.Cl |
Origin of Product |
United States |
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